Picomolar PIM Kinase Potency: >1,000-Fold Higher Affinity vs. Pan-PIM Comparators
LGH447 binds PIM1, PIM2, and PIM3 with Ki values of 6 pM, 18 pM, and 9 pM respectively, representing picomolar affinity [1]. In direct comparison, the pan-PIM inhibitor CX-6258 exhibits IC50 values of 5 nM, 25 nM, and 16 nM for the same targets , while SGI-1776 shows IC50 values of 7 nM, 363 nM, and 69 nM . The potency differential ranges from ~833-fold (PIM1 vs. CX-6258) to >20,000-fold (PIM2 vs. SGI-1776).
| Evidence Dimension | PIM kinase inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | PIM1 Ki=6 pM; PIM2 Ki=18 pM; PIM3 Ki=9 pM |
| Comparator Or Baseline | CX-6258: PIM1 IC50=5 nM, PIM2 IC50=25 nM, PIM3 IC50=16 nM; SGI-1776: PIM1 IC50=7 nM, PIM2 IC50=363 nM, PIM3 IC50=69 nM |
| Quantified Difference | LGH447 exhibits 833- to 20,167-fold higher potency depending on isoform and comparator |
| Conditions | Biochemical kinase activity assays (ATP-competitive binding) |
Why This Matters
Picomolar potency enables lower dosing requirements, reduces off-target exposure, and provides superior target engagement at pharmacologically achievable concentrations.
- [1] Burgess MR, et al. J Med Chem. 2019;62(3):1507-1525. View Source
